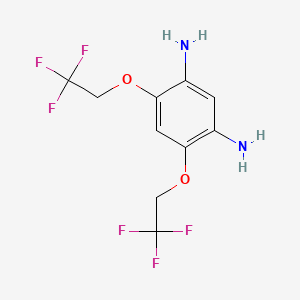![molecular formula C18H23F3N2O2 B5521227 N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5521227.png)
N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a structurally complex molecule with potential significance in various chemical and pharmaceutical applications. Its structure incorporates a pyrrolidinyl core substituted with acetyl and propyl groups, and a phenyl ring substituted with a trifluoromethyl group, highlighting its potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
Synthesis involves a multi-step process including ozonation, catalytic hydrogenation, and amidification techniques. For instance, the synthesis of a structurally related fluorinated derivative, as described by Kuznecovs et al. (2020), demonstrates the use of ozonation followed by catalytic hydrogenation to introduce specific functional groups, potentially applicable to the synthesis of the compound (Kuznecovs et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography and computational methods, providing insights into the spatial arrangement of atoms and the conformational stability of the molecule. For example, structural analysis by Umezono and Okuno (2015) on a related N-phenyl-N-(pyridin-4-yl)acetamide compound offers valuable information on the planarity and dihedral angles within similar molecular frameworks (Umezono & Okuno, 2015).
Scientific Research Applications
Structure-Activity Relationship Studies
Researchers have synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring the biological evaluation of these compounds as opioid kappa agonists. These studies involved variations in N-acyl, N-alkyl, and amino functions, discovering potent compounds with significant analgesic effects in animal models. This research underscores the compound's utility in understanding and developing kappa-opioid receptor agonists (Barlow et al., 1991).
Antimicrobial and Anticonvulsant Activities
A series of N- [4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl- 4H -[1,2,4]triazole-3-ylsulfanyl)-acetamide compounds were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant potential in combating microbial infections, highlighting the chemical's role in developing new antimicrobial agents (Mahyavanshi, Shukla, & Parmar, 2017).
Pharmacological Characterization
PF-04455242, a compound closely related to the initial chemical structure, has been pharmacologically characterized as a high-affinity antagonist selective for κ-opioid receptors. Its selectivity and efficacy in treating depression and addiction disorders further illustrate the compound's significance in neuroscience research (Grimwood et al., 2011).
Synthetic Methods and Molecular Analysis
The chemical's synthesis and structural analysis have also been a focus, with studies detailing methods for creating fluorinated derivatives and examining their molecular properties. Such research contributes to the broader understanding of fluorinated compounds' synthesis and application in medicinal chemistry (Kuznecovs et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-3-6-14-10-23(12(2)24)11-16(14)22-17(25)9-13-7-4-5-8-15(13)18(19,20)21/h4-5,7-8,14,16H,3,6,9-11H2,1-2H3,(H,22,25)/t14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOQFOXJHLRPLA-HOCLYGCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)CC2=CC=CC=C2C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)CC2=CC=CC=C2C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)
![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)
![7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5521187.png)
![5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine](/img/structure/B5521191.png)

![3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5521198.png)
![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5521212.png)

![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)

